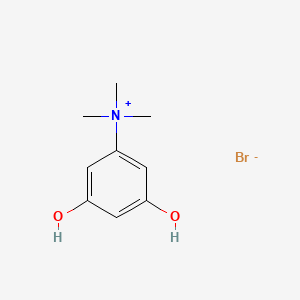
(3,5-Dihydroxyphenyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a trimethylammonium group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various halide derivatives.
Applications De Recherche Scientifique
(3,5-Dihydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic structure allows it to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. The trimethylammonium group enhances its solubility and facilitates its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethylammonium bromide
- Hexyltrimethylammonium bromide
- Decamethonium bromide
Uniqueness
(3,5-Dihydroxyphenyl)trimethylammonium bromide is unique due to the presence of hydroxyl groups on the phenyl ring, which impart additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack these functional groups.
Propriétés
Numéro CAS |
66941-36-4 |
|---|---|
Formule moléculaire |
C9H14BrNO2 |
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
(3,5-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-8(11)6-9(12)5-7;/h4-6H,1-3H3,(H-,11,12);1H |
Clé InChI |
LLUIZIASKGZXHT-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC(=C1)O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


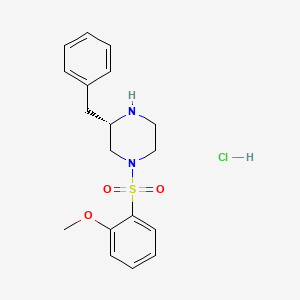
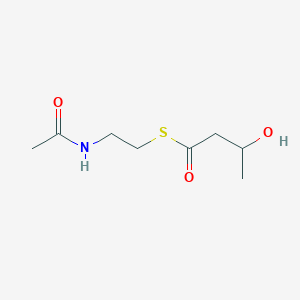
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


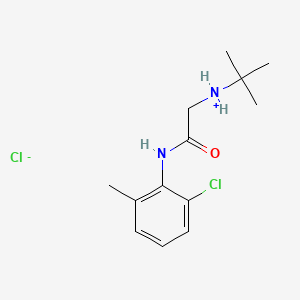
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
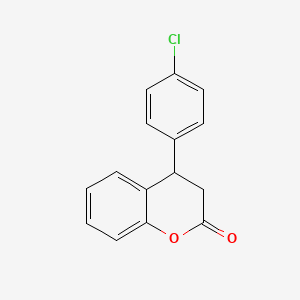
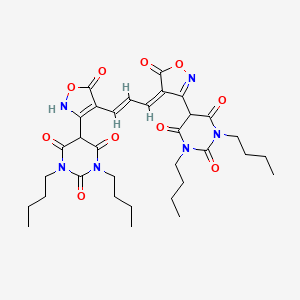


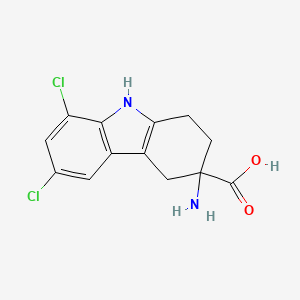
![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)

